molecular formula C10H11N3S2 B5648903 3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile

3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile

Cat. No.: B5648903
M. Wt: 237.3 g/mol
InChI Key: TUVFPKLMFNWQFA-UHFFFAOYSA-N
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Description

3-Amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, methyl, thioxo, and nitrile groups. This compound belongs to the thiopyrano[3,4-c]pyridine class of compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the thiopyrano[3,4-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophene derivatives with cyanoacetamide under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps in maintaining optimal conditions for the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thioether group in the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the thioether group can lead to the formation of sulfoxides or sulfones.

  • Reduction: The reduction of the nitrile group can produce primary amines.

  • Substitution: Nucleophilic substitution can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile has shown potential as a bioactive compound. It has been studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: The compound's biological activity has led to its exploration as a therapeutic agent

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thioxo and nitrile groups can participate in covalent bonding with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with thiopyrano[3,4-c]pyridines and exhibit similar biological activities.

  • Thiophene Derivatives: These compounds also contain sulfur atoms and are known for their antimicrobial and anticancer properties.

  • Naphthyridine Derivatives: These compounds have a similar ring structure and are used in the development of pharmaceuticals.

Uniqueness: 3-Amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-amino-7-methyl-1-sulfanylidene-6,8-dihydro-5H-thiopyrano[3,4-c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-13-3-2-6-7(4-11)9(12)15-10(14)8(6)5-13/h2-3,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVFPKLMFNWQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=S)SC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile
Reactant of Route 2
3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile
Reactant of Route 3
3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile
Reactant of Route 6
3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile

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